3-Bromo-5-isopropylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

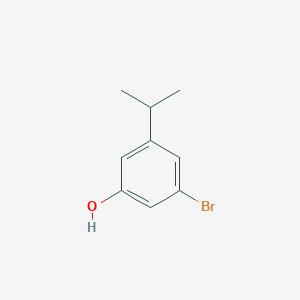

3-Bromo-5-isopropylphenol is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the third position and an isopropyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-isopropylphenol can be synthesized through the bromination of 5-isopropylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Quinones or other oxidized phenolic derivatives.

Reduction Reactions: De-brominated phenols or reduced phenolic compounds.

Scientific Research Applications

3-Bromo-5-isopropylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

- 2-Bromo-5-isopropylphenol

- 4-Bromo-5-isopropylphenol

- 3-Bromo-4-isopropylphenol

Comparison: 3-Bromo-5-isopropylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other brominated phenols, it may exhibit different reactivity in substitution, oxidation, and reduction reactions. Its isopropyl group also contributes to its distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Biological Activity

3-Bromo-5-isopropylphenol (CAS: 1243475-87-7) is a phenolic compound that has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)C1=CC(O)=CC(Br)=C1

Biological Activity Overview

The biological activity of this compound is primarily characterized by its effects on cellular processes and potential therapeutic applications. The following sections detail its activity in various biological contexts.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and induce apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:

- IC₅₀ Value : 25 µM after 48 hours.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Antioxidant Properties

The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and cardiovascular health.

Toxicological Assessment

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Toxicological studies indicate that at high concentrations, it may exhibit cytotoxic effects on non-cancerous cell lines as well.

| Toxicity Endpoint | Observed Effect |

|---|---|

| LC₅₀ (Zebra Fish) | 0.9 mg/L |

| Acute Toxicity (Tetrahymena pyriformis) | IGC₅₀ = 0.15 mg/L |

Properties

IUPAC Name |

3-bromo-5-propan-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAOHCAASRMQOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.